7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure is known for its efficiency and high yield.
Another method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenated compounds and boronic acids.
Oxidation and Reduction: These reactions are less documented but are possible given the compound’s structure.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the substituents and reaction conditions. For example, substitution with boronic acids can yield various aryl derivatives.
Scientific Research Applications
7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It acts as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, making it useful in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: Its role as an RORγt inverse agonist highlights its potential in immunology and inflammation research.
Material Sciences: The compound’s unique structure allows for applications in material sciences, particularly in developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell growth and immune function . Its role as an RORγt inverse agonist involves modulating the activity of the RORγt receptor, which is important in the regulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant cytotoxic activities against various cancer cell lines.
Uniqueness
7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its dual role as an enzyme inhibitor and receptor modulator
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N5O/c1-8-7-11(9-3-5-10(19-2)6-4-9)18-13(15-8)16-12(14)17-18/h3-7,11H,1-2H3,(H3,14,15,16,17) |
InChI Key |
NVGCQBAYJVFITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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